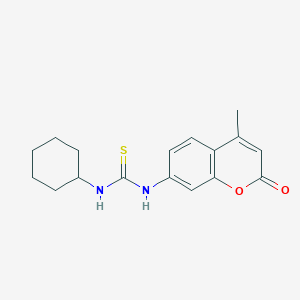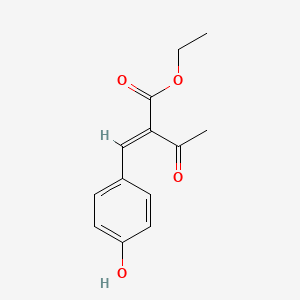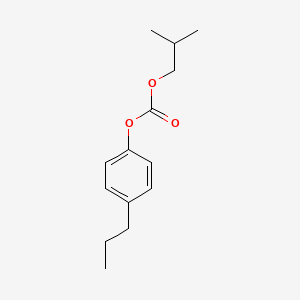
3-(1,3-benzodioxol-5-yl)-N-2-naphthylacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-benzodioxol-5-yl)-N-2-naphthylacrylamide, also known as BMDN, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of amides and is known for its unique properties, which make it an attractive candidate for use in several scientific experiments.
Mechanism of Action
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-2-naphthylacrylamide involves the inhibition of specific enzymes and proteins, which play a crucial role in various biological processes. 3-(1,3-benzodioxol-5-yl)-N-2-naphthylacrylamide has been shown to inhibit the activity of tyrosinase by binding to its active site, thereby preventing the production of melanin. It also inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
3-(1,3-benzodioxol-5-yl)-N-2-naphthylacrylamide has been found to exhibit several biochemical and physiological effects, including the inhibition of enzyme activity, induction of apoptosis, and inhibition of cell proliferation. It has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
3-(1,3-benzodioxol-5-yl)-N-2-naphthylacrylamide has several advantages for use in laboratory experiments, including its high potency and selectivity, which make it an attractive candidate for the development of new drugs. However, its limitations include its low solubility in water and its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the research on 3-(1,3-benzodioxol-5-yl)-N-2-naphthylacrylamide, including the development of new drugs for the treatment of cancer and other diseases. Further studies are also needed to explore the potential applications of 3-(1,3-benzodioxol-5-yl)-N-2-naphthylacrylamide in other areas, such as agriculture and environmental science. Additionally, the development of new synthesis methods for 3-(1,3-benzodioxol-5-yl)-N-2-naphthylacrylamide may help to overcome its limitations and expand its potential applications.
In conclusion, 3-(1,3-benzodioxol-5-yl)-N-2-naphthylacrylamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. Its unique properties make it an attractive candidate for use in several scientific experiments, and further research is needed to explore its full potential.
Synthesis Methods
The synthesis of 3-(1,3-benzodioxol-5-yl)-N-2-naphthylacrylamide involves the reaction of 2-naphthylamine with 3-(1,3-benzodioxol-5-yl) acryloyl chloride in the presence of a base. The reaction results in the formation of 3-(1,3-benzodioxol-5-yl)-N-2-naphthylacrylamide, which is then purified using standard techniques such as recrystallization or column chromatography.
Scientific Research Applications
3-(1,3-benzodioxol-5-yl)-N-2-naphthylacrylamide has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and molecular biology. It has been shown to exhibit potent inhibitory activity against several enzymes, including tyrosinase, which is involved in the production of melanin. 3-(1,3-benzodioxol-5-yl)-N-2-naphthylacrylamide has also been found to possess anti-cancer properties, making it a promising candidate for the development of new anti-cancer drugs.
properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-naphthalen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO3/c22-20(10-6-14-5-9-18-19(11-14)24-13-23-18)21-17-8-7-15-3-1-2-4-16(15)12-17/h1-12H,13H2,(H,21,22)/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTFVYAWKNNGKV-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(1,3-benzodioxol-5-yl)-N-(naphthalen-2-yl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-[({[2-(4-methoxyphenyl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5858780.png)

![2-(benzylthio)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B5858799.png)
![N-[4-(1-piperidinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B5858809.png)
![2,6-dimethylbenzo-1,4-quinone 4-[O-(3-methylbenzoyl)oxime]](/img/structure/B5858811.png)


![1-[4-methoxy-3-(4-morpholinylmethyl)phenyl]ethanone oxime](/img/structure/B5858829.png)

![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B5858849.png)


![4-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-5-yl]carbonyl}morpholine](/img/structure/B5858883.png)
